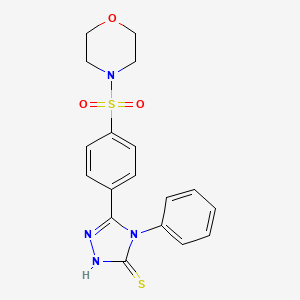![molecular formula C28H44N2O2 B15053352 9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) CAS No. 827605-89-0](/img/structure/B15053352.png)
9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) is a complex organic compound that features a bipyridine core linked to nonanol chains. Bipyridine derivatives are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) typically involves the coupling of bipyridine derivatives with nonanol. Common methods include:
Suzuki Coupling: This method involves the reaction of halogenated bipyridine with boronic acid derivatives of nonanol in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses stannanes instead of boronic acids.
Negishi Coupling: This method employs organozinc compounds for the coupling reaction.
Industrial Production Methods
Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product .
化学反应分析
Types of Reactions
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) undergoes several types of chemical reactions:
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: The bipyridine core can undergo substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives.
科学研究应用
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological imaging and as a probe for metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
作用机制
The mechanism of action of 9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) is primarily based on its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Metal Ion Coordination: The bipyridine core binds to metal ions, forming stable complexes.
Electron Transfer: Facilitates electron transfer processes in catalytic reactions.
Molecular Recognition: Acts as a molecular probe for detecting specific ions or molecules.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
1,10-Phenanthroline: A related compound with similar coordination abilities but a different structure.
Uniqueness
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) is unique due to its extended nonanol chains, which provide additional functional groups for further chemical modifications and applications .
属性
CAS 编号 |
827605-89-0 |
|---|---|
分子式 |
C28H44N2O2 |
分子量 |
440.7 g/mol |
IUPAC 名称 |
9-[2-[4-(9-hydroxynonyl)pyridin-2-yl]pyridin-4-yl]nonan-1-ol |
InChI |
InChI=1S/C28H44N2O2/c31-21-13-9-5-1-3-7-11-15-25-17-19-29-27(23-25)28-24-26(18-20-30-28)16-12-8-4-2-6-10-14-22-32/h17-20,23-24,31-32H,1-16,21-22H2 |
InChI 键 |
IFKSYBHQWZALBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1CCCCCCCCCO)C2=NC=CC(=C2)CCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


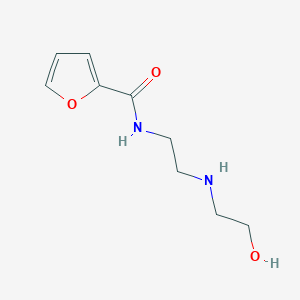
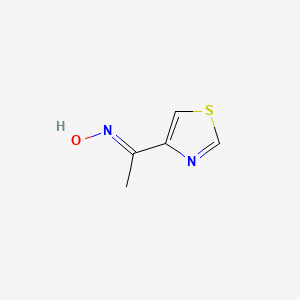
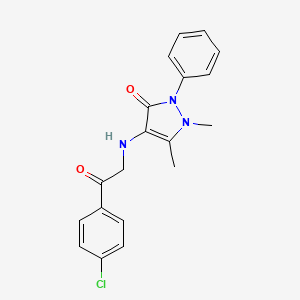
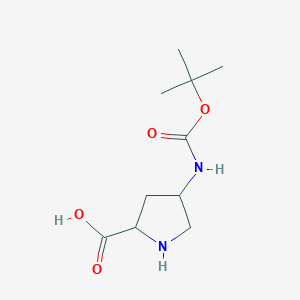
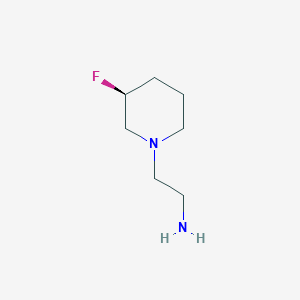
![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)
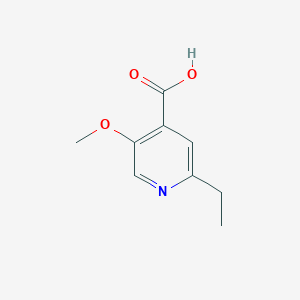
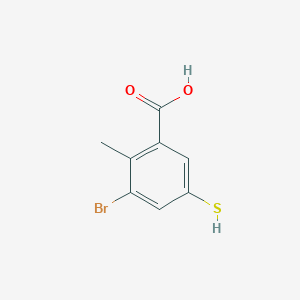
![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)

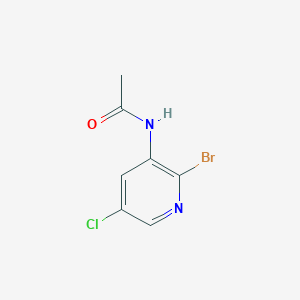
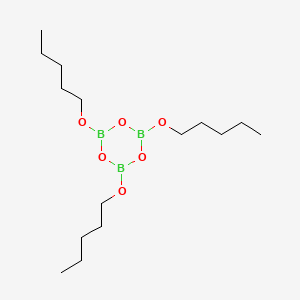
![7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)
